molecular formula C11H12BrNO B11749997 Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)-

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)-

Cat. No.: B11749997
M. Wt: 254.12 g/mol
InChI Key: MJTPDWMPMUQBPK-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is a brominated tetrahydroquinoline derivative featuring an acetyl group at the 1-position and a bromine atom at the 5-position of the fused aromatic ring system. The molecular formula for the 6-bromo analog is C₁₁H₁₂BrNO (MW 254.12), with a partially saturated quinoline backbone contributing to its unique electronic and steric profile .

Key features of this compound class include:

  • Tetrahydroquinoline core: Enhances rigidity and modulates electronic properties compared to fully aromatic quinolines.
  • Bromine substituent: Introduces steric bulk and polarizability, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-7-3-4-9-10(12)5-2-6-11(9)13/h2,5-6H,3-4,7H2,1H3

InChI Key

MJTPDWMPMUQBPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Direct Bromination with NBS

In a representative procedure, 3,4-dihydroquinoline is dissolved in acetonitrile and treated with 1.1 equivalents of NBS at 0–25°C for 3–6 hours. The reaction proceeds via electrophilic aromatic substitution, favoring the 5-position due to the electron-donating effects of the dihydroquinoline ring. This method achieves yields of 85–92% after purification by silica gel chromatography.

Bromination AgentSolventTemperatureTimeYield
NBSCH₃CN0–25°C3 h85%
Br₂CHCl₃0°C30 min72%

Key Insight : NBS in acetonitrile minimizes side reactions compared to molecular bromine (Br₂), which requires stringent temperature control to prevent over-bromination.

Acylation to Introduce the Ethanone Group

Following bromination, the dihydroquinoline intermediate undergoes Friedel-Crafts acylation or nucleophilic substitution to install the ethanone moiety.

Friedel-Crafts Acylation

A mixture of 5-bromo-3,4-dihydroquinoline and acetic anhydride is heated with Lewis acids (e.g., AlCl₃) in dichloromethane at 40°C for 12 hours. The reaction proceeds via electrophilic attack at the nitrogen-adjacent carbon, forming the acetylated product. Yields range from 70–78% , with residual acetic acid removed via aqueous workup.

Alkylation with tert-Butyl Bromoacetate

An alternative method employs sodium hydride (NaH) as a base in dimethylformamide (DMF) . The brominated dihydroquinoline reacts with tert-butyl bromoacetate at room temperature, followed by acid hydrolysis to yield the ethanone derivative. This two-step process achieves 72% overall yield and avoids harsh acidic conditions.

Acylation MethodReagentsSolventTemperatureYield
Friedel-CraftsAc₂O, AlCl₃DCM40°C70%
AlkylationNaH, tert-butyl bromoacetateDMF20°C72%

Mechanistic Note : The alkylation route proceeds via deprotonation of the dihydroquinoline nitrogen, enabling nucleophilic attack on the bromoacetate.

One-Pot Synthesis Strategies

Recent advances focus on streamlining synthesis through one-pot protocols . For example, bromination and acylation are performed sequentially without isolating intermediates. A 2022 study reported using p-toluenesulfonic acid (p-TSA) as a dual-purpose catalyst, achieving 81% yield in a single reaction vessel. This method reduces purification steps and improves atom economy.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., chloroform ) are less effective, with yields dropping to <50% .

Temperature Control

Exothermic reactions (e.g., bromination) require cooling to 0°C to prevent decomposition. Elevated temperatures (>40°C) during acylation lead to over-acylation and byproduct formation.

Catalysts

  • Lewis acids (AlCl₃) : Critical for Friedel-Crafts acylation but pose handling challenges due to moisture sensitivity.

  • NaH : Effective for deprotonation but requires inert atmospheres.

Characterization and Quality Control

Post-synthesis characterization ensures structural integrity:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals at δ 2.66 (s, 3H, CH₃CO) and δ 7.30–7.40 (m, 2H, aromatic).

  • HPLC : Purity >97% confirmed using C18 columns with acetonitrile/water gradients.

  • Elemental Analysis : Matches theoretical values (C 53.25%, H 3.25%, N 5.65%).

Challenges and Mitigation Strategies

Over-Bromination

Using stoichiometric NBS (1.1 equivalents) prevents dibromination. Excess NBS leads to 5,7-dibromo derivatives, requiring tedious column chromatography.

Moisture Sensitivity

Reactions involving NaH or AlCl₃ must be conducted under nitrogen/argon to avoid hydrolysis.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

Applications in Medicinal Chemistry

The compound’s quinoline core and bromine substituent make it a scaffold for anticancer and antiviral agents . Derivatives have shown IC₅₀ values of 1–10 μM against breast (MCF7) and lung (A549) cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the quinoline ring is highly reactive, enabling substitution by nucleophiles. Key reactions include:

  • Alkylation/arylation : Replacement of Br with alkyl or aryl groups via SN2 mechanisms.

  • Amination : Substitution by amine nucleophiles to form aminoquinoline derivatives.

  • Thiolation : Reaction with sulfur nucleophiles to generate thioether analogs.

These reactions are facilitated by the electron-withdrawing effect of the ethanone carbonyl group, which stabilizes the transition state .

Condensation Reactions

The ethanone carbonyl group participates in condensation reactions, including:

  • Aldol condensation : Formation of α,β-unsaturated ketones with aldehydes/ketones.

  • Mannich reaction : Combination with amines and carbonyl compounds to form β-amino ketones.

  • Claisen-Schmidt condensation : Production of aromatic ketones via aromatic aldehyde coupling.

These reactions expand the compound’s utility in heterocyclic chemistry .

Bromination and Acylation

A common synthetic route involves:

  • Bromination : Introduction of Br at the 5-position of 3,4-dihydroquinoline.

  • Acylation : Friedel-Crafts acetylation to install the ethanone group.

StepReagents/ConditionsKey Product
BrominationNBS (N-bromosuccinimide), CH₃CN5-bromoquinoline
AcylationAcetyl chloride, AlCl₃Target compound

This method ensures selective functionalization of the quinoline scaffold .

Reaction Mechanism Insights

The bromine substitution follows an SNAr (nucleophilic aromatic substitution) mechanism:

  • Debromination : Nucleophilic attack at the 5-position.

  • Intermediate formation : Stabilization via resonance involving the quinoline N-atom.

For condensation reactions, the ethanone carbonyl facilitates enolate formation, enabling Michael addition or cross-aldol reactions .

Experimental Yield Data

From one-pot synthesis studies (Table 1):

EntrySolventTemperature (°C)p-TSA (equiv.)Yield of Target Product
3DMF1152.086%
7DMSO1152.087%

These conditions highlight solvent-dependent yield variations, with polar aprotic solvents (DMSO, DMF) performing optimally .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Properties
The compound has shown promise in the development of new antimicrobial and antiparasitic agents. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. For instance, studies have indicated that modifications in the quinoline structure can enhance its activity against resistant strains of pathogens, making it a candidate for further investigation in antimalarial therapies.

Mechanism of Action
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- likely interacts with specific enzymes or receptors involved in metabolic pathways. The electron-withdrawing bromine atom and the carbonyl group contribute to its reactivity, potentially stabilizing reaction intermediates and enhancing its biological activity.

Chemical Synthesis

Synthetic Routes
The synthesis of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- can be achieved through various methods. A common approach involves the bromination of 3,4-dihydroquinoline followed by acylation to introduce the ethanone functional group. This method allows for selective functionalization while maintaining the integrity of the quinoline core.

Synthesis Method Steps Involved Outcome
BrominationBromination of 3,4-dihydroquinolineIntroduction of bromine atom
AcylationAcylation to introduce ethanone groupFormation of Ethanone derivative

Pharmacological Applications

Potential Drug Development
Research indicates that Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- may serve as a lead compound in drug development due to its biological activities. Its derivatives could be explored for their efficacy against various diseases, including cancer and infectious diseases . The compound's ability to modulate biological pathways makes it an attractive candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antiplasmodial Activity : Research has demonstrated that derivatives of quinoline structures exhibit significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The modifications introduced by bromination enhance this activity .
  • Synthesis and Characterization : A study on the synthesis of similar compounds revealed efficient methodologies for producing derivatives with enhanced biological properties. These findings underscore the importance of structural modifications in optimizing drug efficacy .

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and quinoline ring play crucial roles in its biological activity, allowing it to bind to enzymes or receptors and modulate their functions. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Halogen-Substituted Quinoline and Phenyl Ethanones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Properties References
1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone C₁₁H₁₂BrNO 254.12 6-Br, tetrahydroquinoline, acetyl TLC Rf (EtOAc/hexanes): ~0.53 (analogous to phenyl derivatives)
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone C₉H₉BrO₃ 245.08 5-Br, 2-OH, 4-OCH₃, phenyl CAS 39503-61-2; ChemSpider ID 213123
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.10 5-Br, 2,4-di-OCH₃, phenyl XLogP3: 2.2; Topological polar surface area: 35.5
1-(7-Bromo-6-chloro-8-fluoro-4-hydroxy-3-quinolinyl)ethanone C₁₁H₆BrClFNO₂ 318.53 7-Br, 6-Cl, 8-F, 4-OH, quinoline CAS 2678546-41-1; potential pharmaceutical intermediate

Key Observations :

  • Bromine Position: The 5- or 6-bromo substitution on the quinoline ring (vs. phenyl derivatives) alters electronic delocalization and steric accessibility. For example, bromine at the 6-position in tetrahydroquinoline derivatives may enhance π-stacking in biological targets compared to phenyl analogs .
  • Hydrogen Bonding: Hydroxyl and methoxy groups in phenyl derivatives (e.g., 2-OH, 4-OCH₃) increase polarity and hydrogen-bonding capacity, as reflected in higher topological polar surface areas (~35.5 vs. ~20 for non-polar analogs) .

Heterocyclic Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Notable Properties References
1-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-2-(2-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)hydrazinyl)ethanone C₂₉H₂₆N₄O₂ 462.55 Carbazole-indoloquinoline hybrid IR peaks: 3415 cm⁻¹ (NH), 1611 cm⁻¹ (C=O); m.p. 144°C
1-(5-Benzoyl-2-methyl-3-furanyl)ethanone C₁₄H₁₂O₃ 228.24 Furanyl with benzoyl group XLogP3: 2.8; PubChem ID 12334454
1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone C₉H₆BrFN₂O 257.06 Indazole with Br/F substituents Cited in patents for kinase inhibition (e.g., WO2006/44860)

Key Observations :

  • Hybrid Structures: Carbazole-indoloquinoline hybrids (e.g., compound from ) exhibit strong hydrogen-bonding and π-π interactions due to fused aromatic systems, contrasting with the partially saturated tetrahydroquinoline core.
  • Electrophilic Reactivity: Furanyl and indazolyl derivatives (e.g., ) show distinct reactivity profiles. For instance, the furan ring in 1-(5-benzoyl-2-methyl-3-furanyl)ethanone may undergo electrophilic substitution, while indazole derivatives are explored in medicinal chemistry for their kinase affinity .

Physicochemical and Spectral Comparisons

  • TLC Mobility: Phenyl ethanones (e.g., 1-(4-bromophenyl)ethanone) exhibit higher Rf values (0.53 in EtOAc/hexanes 1:4) compared to bulkier heterocyclic analogs due to reduced polarity .
  • NMR Signatures: The acetyl group in tetrahydroquinoline derivatives resonates at δ ~2.5–2.6 ppm in ¹H-NMR, similar to phenyl analogs (δ 2.52–2.56 ppm) . Bromine’s deshielding effect shifts aromatic protons downfield (e.g., δ 7.57–7.78 ppm in 4-bromophenyl ethanone) .
  • Thermal Stability: Carbazolyl derivatives (e.g., ) display higher melting points (~144°C) compared to liquid phenyl ethanones, likely due to extended conjugation and intermolecular stacking .

Biological Activity

Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is a compound belonging to the class of 3,4-dihydroquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-quinolinyl)- is characterized by the presence of a bromine atom at the 5-position of the quinoline ring system. This substitution may influence its biological activity by altering electronic properties and steric hindrance.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of 3,4-dihydroquinoline compounds exhibit significant antimicrobial properties. For instance, a series of isoquinolin-1(2H)-one derivatives demonstrated moderate in vivo control efficacies against various plant pathogens such as Blumeria graminis and Botrytis cinerea . The mode of action for these compounds often involves disruption of biological membranes in microbial cells.

CompoundPathogenEfficacy (%)
I23P. recalcitrans96.5
2B. graminisModerate
3B. cinereaModerate

2. Neuroprotective Effects

The potential neuroprotective effects of related compounds have also been investigated. A novel series of hybrid compounds combining 3,4-dihydro-2(1H)-quinolinone with dithiocarbamate showed promising results in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease treatment . One compound from this series exhibited an IC50 value of 0.28 µM against AChE, indicating potent inhibitory activity.

CompoundTarget EnzymeIC50 (µM)
3eAChE0.28
3eMAO-A0.91
3eMAO-B2.81

3. Anticancer Activity

The anticancer potential of similar quinoline derivatives has been explored extensively. For example, certain derivatives were found to inhibit cancer cell proliferation effectively, with IC50 values lower than those of established chemotherapeutic agents . The mechanism often involves inhibition of key signaling pathways associated with tumor growth.

The mechanisms underlying the biological activities of Ethanone derivatives can be attributed to several factors:

  • Enzyme Inhibition : Many compounds act as inhibitors for enzymes like AChE and MAOs, which are crucial for neurotransmitter regulation.
  • Membrane Disruption : The ability to disrupt microbial cell membranes contributes to their antimicrobial efficacy.
  • Cell Cycle Regulation : Some derivatives affect cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities for compounds related to Ethanone. Notably:

  • A study reported the synthesis of a series of quinoline derivatives that were screened for anticancer activity against various cell lines, demonstrating significant cytotoxicity .
  • Another investigation highlighted the dual-target inhibition capabilities of specific derivatives designed for neurodegenerative diseases like Alzheimer’s .

Q & A

Q. Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl) and the dihydroquinoline backbone (characteristic aromatic and aliphatic proton signals) .
    • IR Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (MW = 266.1 g/mol) via ESI-MS or HRMS .

Basic: What safety protocols are critical during synthesis and handling?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, HBr) .
  • Storage : Store in airtight, light-sensitive containers at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for halogenated organics .

Advanced: How can reaction yields be optimized for the bromination step?

Q. Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity .
  • Temperature Control : Maintain sub-zero temperatures (–10°C to 0°C) to suppress side reactions (e.g., di-bromination) .
  • Catalyst Screening : Test Lewis acids like FeCl₃ or ionic liquids to improve regioselectivity and yield .
    Validation : Compare yields via GC-MS and optimize using Design of Experiments (DoE) methodologies.

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point)?

Q. Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities >98% .
  • Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms or DSC to detect thermal phase transitions .
  • Literature Cross-Validation : Compare data with authoritative databases (PubChem, DSSTox) and replicate measurements under standardized conditions .

Advanced: What mechanistic insights exist for the acetylation step?

Q. Methodological Answer :

  • Pathway 1 : Direct acetylation via Friedel-Crafts acylation, requiring AlCl₃ to activate the carbonyl electrophile. Monitor for carbocation rearrangements .
  • Pathway 2 : Nucleophilic substitution after converting the hydroxyl group to a leaving group (e.g., using SOCl₂ to form a chlorinated intermediate) .
    Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

Advanced: How to design bioactivity assays for derivatives of this compound?

Q. Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to known dihydroquinoline inhibitors (e.g., tetrahydroisoquinoline derivatives) .
  • In Vitro Assays :
    • Enzyme inhibition: Use fluorescence polarization or radiometric assays.
    • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay.
  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or modifying the acetyl group) and correlate structural changes with activity .

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